6,7-Dimethyl-8-ribityllumazine
Overview
Description
6,7-Dimethyl-8-ribityllumazine is a precursor for riboflavin and is acted upon by riboflavin synthase . It is a pteridine that is lumazine substituted with methyl groups at C-6 and -7 and with a 1-D-ribityl group on N-8 .
Synthesis Analysis
The synthesis of 6,7-Dimethyl-8-ribityllumazine involves complex biochemical processes. For instance, two molecules of 6,7-dimethyl-8-ribityllumazine react with each other to form one molecule of the cofactor and one molecule of 5-amino-6-(ribitylamino)uracil . This transformation can also proceed non-enzymatically in boiling aqueous solution at pH 7.3 .Molecular Structure Analysis
The molecular structure of 6,7-Dimethyl-8-ribityllumazine has been studied using various techniques. For instance, crystal structures of the lumazine protein from Photobacterium kishitanii in complexes with the authentic chromophore, 6,7-dimethyl-8-(1’-D-ribityl) lumazine, and its analogues, riboflavin and flavin mononucleotide, have been reported .Chemical Reactions Analysis
The chemical reactions involving 6,7-Dimethyl-8-ribityllumazine have been studied extensively. For instance, four different mechanistic pathways for the transformation of 6,7-Dimethyl-8-ribityllumazine into riboflavin have been analyzed by density functional theory . These include nucleophilic catalysis, hydride transfer, hydrogen atom transfer, and a nucleophilic addition mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dimethyl-8-ribityllumazine have been studied. For instance, UV/vis absorption spectra of 6,7-dimethyl-8-ribityllumazine have been reported .Scientific Research Applications
Bioluminescence and Lumazine Protein Interaction
6,7-Dimethyl-8-ribityllumazine is a natural chromophore found in lumazine protein (LumP). LumP is an accessory protein that interacts with luciferase in bioluminescent organisms. When bound to LumP, DMRL induces a blue shift (from 495 to 475 nm) in luciferase emission wavelengths. This property makes it valuable for studying luminescence mechanisms and developing biosensors .
Riboflavin Biosynthesis Precursor
DMRL serves as a biosynthetic precursor for riboflavin (vitamin B2). In the riboflavin biosynthesis pathway, it undergoes enzymatic transformations to eventually yield riboflavin. Understanding this process is crucial for vitamin B2 production and metabolic studies .
Drug Delivery and Nanocarriers
Lumazine synthase, which utilizes DMRL, forms icosahedral cages. These structures have been investigated for drug delivery applications. By modifying lumazine synthase, larger cages can be engineered to selectively package RNA molecules, similar to virus capsids. This property holds promise for targeted drug delivery systems .
Enzyme Mechanism Studies
Researchers have explored DMRL’s role in enzymatic reactions. For instance, it participates in the formation of 6,7-dimethyl-8-ribityllumazine by condensing 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate. This step is essential in riboflavin biosynthesis. Investigating its mechanism sheds light on enzyme catalysis and metabolic pathways .
Vitamin Supplementation and Health
Riboflavin (vitamin B2) is essential for various cellular processes, including energy metabolism, antioxidant defense, and redox reactions. Understanding DMRL’s role in riboflavin synthesis contributes to our knowledge of vitamin B2 requirements and potential health benefits .
Structural Biology and Protein Engineering
Crystallographic studies of LumP in complex with DMRL provide insights into protein-ligand interactions. Researchers can use this information for protein engineering, drug design, and understanding lumazine-binding sites in other proteins .
Mechanism of Action
Target of Action
The primary target of 6,7-Dimethyl-8-ribityllumazine (DMDRL) is the enzyme 6,7-dimethyl-8-ribityllumazine synthase . This enzyme plays a crucial role in the biosynthesis of riboflavin (vitamin B2), which is essential for cellular growth and function .
Mode of Action
DMDRL interacts with its target enzyme through a process known as condensation . Specifically, it catalyzes the formation of 6,7-dimethyl-8-ribityllumazine by condensing 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate . This reaction is the penultimate step in the biosynthesis of riboflavin .
Biochemical Pathways
The interaction of DMDRL with its target enzyme is part of the riboflavin biosynthetic process . Riboflavin, also known as vitamin B2, is a key component of the cofactors FAD and FMN, which are essential for various biochemical reactions, including oxidative metabolism and the electron transport chain.
Result of Action
The action of DMDRL results in the production of riboflavin, a vital nutrient that plays a key role in energy production, cellular function, and metabolism . Riboflavin is a component of two major coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are necessary for various biochemical reactions .
Future Directions
Future research on 6,7-Dimethyl-8-ribityllumazine could focus on further understanding its synthesis and mechanism of action. For instance, the novel concept of a reaction sequence that starts with the transfer of a hydride ion from the 6,7-dimethyl-8-ribityllumazine exomethylene anion to an electroneutral 6,7-dimethyl-8-ribityllumazine molecule could be explored further .
properties
IUPAC Name |
6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDXRJZUAJBNFL-XKSSXDPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)C[C@@H]([C@@H]([C@@H](CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199199 | |
Record name | 6,7-Dimethyl-8-ribityllumazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6,7-Dimethyl-8-ribityllumazine | |
CAS RN |
2535-20-8, 5118-16-1 | |
Record name | 6,7-Dimethyl-8-ribityllumazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2535-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dimethyl-8-ribityllumazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethyl-8-ribityllumazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002535208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethyl-8-ribityllumazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RUSSUPTERIDINE IV | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1DSD0WC7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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